molecular formula C22H27N3O3 B2821831 Oxan-4-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379988-10-8

Oxan-4-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone

Cat. No. B2821831
CAS RN: 2379988-10-8
M. Wt: 381.476
InChI Key: UVHOVUSKPMQXHN-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural features common in organic chemistry, including an oxan-4-yl group, a piperidin-1-yl group, and a phenylpyrimidin-4-yl group . These groups are common in many pharmaceuticals and could suggest a variety of potential uses or activities for the compound.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the presence of several different functional groups and a large number of atoms. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the compound might have a relatively high molecular weight and could be soluble in organic solvents .

Mechanism of Action

The mechanism of action of this compound is not known without specific biological studies. Given its structure, it could potentially interact with a variety of biological targets .

Future Directions

Future studies could include detailed synthesis and characterization of the compound, investigation of its reactivity, and screening for biological activity .

properties

IUPAC Name

oxan-4-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c26-22(19-8-12-27-13-9-19)25-10-6-17(7-11-25)15-28-21-14-20(23-16-24-21)18-4-2-1-3-5-18/h1-5,14,16-17,19H,6-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHOVUSKPMQXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine

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